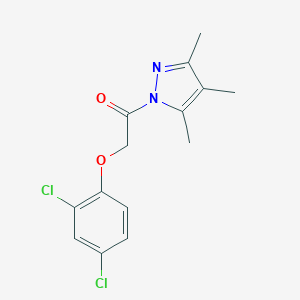![molecular formula C15H14N2O3 B230298 N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B230298.png)
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide, also known as OCPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have suggested that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cancer cell proliferation. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, further studies are needed to elucidate the precise mechanisms underlying these effects.
実験室実験の利点と制限
One of the advantages of using N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to be stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is that its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide. One area of interest is the identification of the precise molecular targets of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide, which could provide insights into its mechanism of action. In addition, future studies could investigate the potential of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Finally, the development of more efficient synthesis methods for N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide could facilitate its use in large-scale experiments and clinical trials.
Conclusion:
In conclusion, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is a synthetic compound with promising therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method for N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide is relatively simple, and it has been shown to be stable under a wide range of conditions. However, further studies are needed to elucidate its precise mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide involves the condensation of 2-phenoxyacetic acid hydrazide with 2,4-dihydroxybenzaldehyde followed by the oxidation of the resulting intermediate with sodium periodate. The final product is obtained by reacting the oxidized intermediate with 2-cyclohexen-1-one. The synthesis of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been reported in several research articles, and it has been demonstrated that the yield of the product can be optimized by varying the reaction conditions.
科学的研究の応用
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of many diseases.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-5-4-6-12(14)10-16-17-15(19)11-20-13-7-2-1-3-8-13/h1-10,16H,11H2,(H,17,19)/b12-10+ |
InChIキー |
OMAWWCHFOCUQIG-ZRDIBKRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCC(=O)NN/C=C/2\C=CC=CC2=O |
SMILES |
C1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NNC=C2C=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)



![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

